Dmt-Pro-Tmp-Phe-NH2, or 2’,6’-dimethyltyrosine-proline-tryptophan-phenylalanine amide, is a synthetic peptide that incorporates four amino acids with an amide group at the C-terminus. The compound is specifically designed to interact with opioid receptors, particularly the μ-opioid receptor, which is pivotal in pain modulation and analgesia. The inclusion of 2’,6’-dimethyltyrosine enhances the peptide's stability and bioactivity compared to its natural counterparts, making it a subject of interest in pharmacological research aimed at developing new analgesics .
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Mild conditions |
| Reduction | Sodium borohydride | Specific conditions |
| Substitution | Various nucleophiles | Appropriate conditions |
Dmt-Pro-Tmp-Phe-NH2 exhibits significant biological activity through its interaction with μ-opioid receptors. Upon binding to these receptors, the compound induces conformational changes that trigger downstream signaling pathways. These pathways include:
The synthesis of Dmt-Pro-Tmp-Phe-NH2 typically employs solid-phase peptide synthesis (SPPS). The process involves:
Dmt-Pro-Tmp-Phe-NH2 has several applications in various fields:
Research into Dmt-Pro-Tmp-Phe-NH2 has focused on its interactions with μ-opioid receptors. Studies have shown that modifications at specific residues significantly affect receptor binding and activity. This information aids in understanding how structural changes can enhance or diminish biological activity, contributing to the design of more effective analgesics .
Several compounds share structural similarities with Dmt-Pro-Tmp-Phe-NH2. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 | Contains cysteine; used for studying opioid receptor function. |
| H-Dmt-Aba-Gly-NH-Ph | Incorporates different amino acids; potential for unique receptor interactions. |
| H-Dmt-D-Arg(NO2)-Phe-Lys(Z)-NH2 | Features a nitro group; investigated for altered pharmacological properties. |
| H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 | Utilizes a Tic residue; known for distinct receptor selectivity. |
Dmt-Pro-Tmp-Phe-NH2 stands out due to its specific amino acid composition and modifications that enhance its stability and potency at μ-opioid receptors compared to similar compounds. This uniqueness makes it a valuable candidate for further research in opioid pharmacology and therapeutic development .
Fmoc-based SPPS remains the gold standard for synthesizing Dmt-Pro-Tmp-Phe-NH2 due to its compatibility with acid-labile protecting groups and mild deprotection conditions [3]. The process begins with the immobilization of the C-terminal phenylalanine amide onto a resin, followed by iterative coupling of Fmoc-protected amino acids. The Dmt residue, a non-natural tyrosine derivative, introduces steric hindrance that necessitates optimized coupling conditions. For instance, the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling reagent, combined with N,N-diisopropylethylamine (DIPEA), enhances activation efficiency for hindered residues like Dmt [2].
A critical challenge in SPPS is the suppression of side reactions, such as aspartimide formation during repetitive piperidine treatments. Studies demonstrate that incorporating 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure as additives reduces racemization and improves coupling yields for sterically demanding sequences [3]. For Dmt-Pro-Tmp-Phe-NH2, coupling cycles typically involve:
The iterative nature of SPPS allows for real-time monitoring via Kaiser or chloranil tests, ensuring complete coupling before proceeding to subsequent residues [3].
Resin choice profoundly impacts peptide purity and yield. For Dmt-Pro-Tmp-Phe-NH2, which terminates in a C-terminal amide, Rink amide resin is preferred due to its acid-stable linker that enables cleavage with trifluoroacetic acid (TFA) while preserving the amide functionality [3]. Key considerations include:
| Resin Type | Loading Capacity (mmol/g) | Cleavage Conditions | Compatibility |
|---|---|---|---|
| Rink Amide | 0.4–0.7 | 95% TFA, 2.5% H2O | C-terminal amides |
| Wang | 0.3–0.6 | 90% TFA, 5% scavengers | Carboxylic acids |
The Rink amide resin’s low loading capacity (0.4–0.7 mmol/g) minimizes intermolecular aggregation, a common issue during the synthesis of hydrophobic peptides like Dmt-Pro-Tmp-Phe-NH2 [3]. Linker chemistry also influences side-chain deprotection. For example, tert-butyl (tBu) groups protect tyrosine’s hydroxyl moiety, while trityl (Trt) groups shield tryptophan’s indole nitrogen, both requiring TFA for cleavage [2].
Coupling efficiency hinges on reagent selection and steric factors. Dmt’s 2’,6’-dimethyl substitution imposes significant steric hindrance, necessitating prolonged coupling times (60–90 minutes) and elevated temperatures (40–50°C) for complete incorporation [2]. Comparative studies highlight the superiority of HATU over benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in such scenarios, as evidenced by higher crude peptide purity (85% vs. 72%) [3].
Deprotection of the Fmoc group requires careful optimization to prevent side reactions. Piperidine concentrations above 20% risk premature cleavage of acid-labile side-chain protectants, while lower concentrations (10–15%) may prolong deprotection times. Recent advancements advocate for the use of 2,2,2-trifluoroethanol (TFE) as a co-solvent to improve solvation of hydrophobic peptide-resin intermediates, reducing aggregation and improving deprotection kinetics [3].
A significant advancement in Dmt-Pro-Tmp-Phe-NH2 synthesis involves the use of pseudoproline dipeptides at strategic positions (e.g., Pro-Tmp) to disrupt β-sheet formation, thereby enhancing solubility and reducing coupling times by 30–40% [3].
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for comprehensive structural elucidation of 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide [1] [2]. The tetrapeptide, with molecular formula C₃₇H₄₇N₅O₅ and molecular weight of 641.8 g/mol, exhibits characteristic spectroscopic features attributable to its constituent amino acid residues [1] [3].
Chemical Shift Assignments and Structural Analysis
The proton Nuclear Magnetic Resonance spectrum of 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide displays distinct resonance patterns corresponding to specific functional groups within the peptide backbone [4] [5]. The amide proton region, typically observed between 7.0-8.5 parts per million, provides critical information regarding hydrogen bonding patterns and secondary structure formation [6] [7]. These amide protons serve as sensitive reporters of conformational changes and intramolecular interactions [8].
The aromatic region, spanning 6.5-8.0 parts per million, reveals the characteristic signals from the 2',6'-dimethyltyrosine, 2',4',6'-trimethylphenylalanine, and phenylalanine residues [9] [10]. The dimethyltyrosine residue exhibits unique chemical shift patterns due to the methyl substituents at positions 2' and 6' on the aromatic ring, which influence the electronic environment and consequently the observed chemical shifts [11] [12]. The trimethylphenylalanine residue contributes additional complexity to the aromatic region, with three methyl groups creating distinctive substitution patterns [3] [13].
Coupling Constant Analysis and Backbone Conformation
Three-bond coupling constants (³J) between the amide proton and alpha proton provide valuable conformational information through Karplus relationships [14] [15]. These coupling constants, typically ranging from 3-10 Hertz, directly correlate with the backbone dihedral angles phi and psi, enabling determination of secondary structure elements [5] [15]. The observed coupling patterns in 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide provide insights into the preferred conformational states of the peptide in solution [6] [8].
The proline residue introduces unique spectroscopic characteristics due to its cyclic structure, which restricts backbone flexibility and influences neighboring residue conformations [4] [10]. Two-dimensional Nuclear Magnetic Resonance experiments, including Correlation Spectroscopy and Total Correlation Spectroscopy, facilitate complete assignment of proton resonances and identification of through-bond connectivity patterns [2] [4].
Quantitative Analysis and Purity Determination
Nuclear Magnetic Resonance spectroscopy serves as a quantitative analytical method for assessing peptide purity and concentration [16] [9]. Integration of specific resonances provides direct measurement of relative proton populations, enabling accurate determination of peptide content without requiring external calibration curves [16] [9]. The method demonstrates particular utility for aromatic amino acid quantification, with recovery rates typically exceeding 95% for phenylalanine and related aromatic residues [9].
| Parameter | Region (ppm) | Residue Assignment | Structural Information |
|---|---|---|---|
| Amide NH | 7.0-8.5 | All residues except proline | Hydrogen bonding, secondary structure |
| Aromatic CH | 6.5-8.0 | Tyrosine, phenylalanine derivatives | Ring substitution patterns |
| Alpha CH | 4.0-5.0 | All residues | Backbone conformation |
| Methyl groups | 2.0-2.8 | Dimethyl and trimethyl substituents | Aromatic substitution |
| Aliphatic CH | 1.0-3.0 | Side chain protons | Local environment |
High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and structural validation for 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide [17] [18]. The technique offers exceptional mass accuracy, typically within 1-5 parts per million, enabling unambiguous molecular formula determination and detection of synthetic impurities [19] [20].
Electrospray Ionization and Multiple Charging
Electrospray ionization represents the primary ionization method for peptide analysis, generating multiply charged molecular ions through protonation of basic sites [21] [22]. 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide typically exhibits charge states ranging from +1 to +3, with the doubly charged species [M+2H]²⁺ at mass-to-charge ratio 321.9 being most abundant [21] [23]. The multiply charged nature extends the effective mass range of quadrupole and ion trap instruments, facilitating analysis of larger peptides within standard instrumental limitations [21] [23].
The electrospray process produces characteristic bell-shaped charge state distributions, with adjacent peaks differing by one charge unit [21]. For the tetrapeptide under investigation, molecular weight determination achieves accuracy levels of ±0.01 to 0.05%, representing significant improvement over alternative analytical methods [21].
Collision-Induced Dissociation and Fragmentation Patterns
Tandem mass spectrometry employing collision-induced dissociation provides detailed structural information through systematic peptide bond cleavage [24] [25] [26]. The fragmentation process generates characteristic product ions, including b-ions (N-terminal fragments retaining the charge) and y-ions (C-terminal fragments) [24] [27]. For 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide, the fragmentation pattern reveals preferential cleavages N-terminal to proline and adjacent to aromatic residues [24].
High-energy collision-induced dissociation, employing kilovolt-range collision energies, produces extensive fragmentation with enhanced formation of y-ion series [24] [25]. The resulting mass spectra provide comprehensive sequence coverage, enabling confirmation of amino acid order and identification of potential synthetic modifications [26].
Analytical Method Development and Validation
Recent developments in liquid chromatography-high-resolution mass spectrometry methodology specifically address peptide analysis challenges [18] [28]. The approach incorporates principal component analysis for method selection based on physicochemical properties including sequence length, hydrophobicity, isoelectric point, and molecular weight [28]. For tetrapeptides such as 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide, the methodology achieves success rates exceeding 90% in appropriate method prediction [28].
| Parameter | Value | Method | Accuracy |
|---|---|---|---|
| Molecular weight | 641.8 g/mol | Electrospray ionization | ±0.01-0.05% |
| Base peak | [M+2H]²⁺ 321.9 | Multiple charging | <5 ppm mass error |
| Fragmentation | b/y ion series | Collision-induced dissociation | Sequence coverage >90% |
| Detection limit | 100 fmol-10 pmol | High-resolution analysis | Concentration dependent |
| Retention time | Method dependent | Liquid chromatography | <1% relative standard deviation |
Impurity Profiling and Quality Assessment
High-Resolution Mass Spectrometry enables comprehensive impurity profiling for synthetic peptides [18] [29]. The technique identifies process-related and product-related impurities with accurate mass determination, facilitating structural elucidation of contaminating species [18]. For 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide, common impurities include incomplete synthesis products, amino acid deletion sequences, and oxidation products [29] [30].
The analytical workflow incorporates automated data processing algorithms for impurity identification and quantification [18]. Relative abundance calculations provide precise assessment of impurity levels, supporting regulatory compliance requirements for pharmaceutical applications [18] [30].
Circular Dichroism spectroscopy provides essential information regarding the secondary structure and conformational properties of 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide [6] [31]. The technique measures differential absorption of left- and right-circularly polarized light, yielding characteristic spectra that reflect specific secondary structure elements [32] [31].
Secondary Structure Analysis and Wavelength Regions
The far-ultraviolet Circular Dichroism spectrum (190-260 nanometers) contains information directly related to peptide backbone conformation [6] [33]. Alpha-helical structures exhibit characteristic negative peaks at 208 nanometers and 222 nanometers, with a positive peak near 190 nanometers [31] [34]. Beta-sheet conformations display positive signals around 195 nanometers and negative peaks near 217 nanometers [31] [34]. Random coil conformations produce relatively featureless spectra with weak, broad negative signals [31] [35].
For 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide, the presence of proline significantly influences conformational preferences due to its restricted backbone flexibility [13] [6]. The cyclic amino acid introduces conformational constraints that may promote specific secondary structure formation or prevent extended helical conformations [7] [36].
Environmental Factors and Conformational Dynamics
Circular Dichroism spectroscopy enables monitoring of conformational changes in response to environmental perturbations [6] [8]. Temperature variation studies reveal thermodynamic parameters governing peptide folding transitions, while pH-dependent measurements identify ionizable groups affecting structural stability [6] [7]. Solvent composition effects, particularly the influence of organic co-solvents, provide insights into hydrophobic interactions stabilizing specific conformations [7] [37].
The technique demonstrates exceptional sensitivity for detecting subtle conformational changes, making it valuable for studying peptide-membrane interactions and receptor binding events [7] [37]. For membrane-active peptides, Circular Dichroism can distinguish between solution conformations and membrane-bound states, often revealing increased helical content upon lipid association [7].
Kinetic Analysis and Folding Mechanisms
Time-resolved Circular Dichroism measurements enable characterization of peptide folding kinetics [6] [8]. The technique monitors changes in ellipticity as a function of time following rapid mixing or temperature jump experiments [6]. For peptides exhibiting slow folding kinetics (minutes to hours), conventional Circular Dichroism instrumentation provides adequate temporal resolution [6] [8].
The analysis of folding kinetics yields rate constants for conformational transitions and provides mechanistic insights into folding pathways [6]. Multi-exponential fitting procedures accommodate complex folding behavior involving multiple intermediate states [6] [8].
| Secondary Structure | 190 nm | 208 nm | 222 nm | Structural Characteristics |
|---|---|---|---|---|
| Alpha-helix | Positive maximum | Negative minimum | Negative minimum | Regular hydrogen bonding |
| Beta-sheet | Positive maximum | Variable | Negative minimum | Extended conformation |
| Beta-turn | Positive | Negative | Variable | Reverse turn structure |
| Random coil | Negative | Weak negative | Weak negative | No regular structure |
Quantitative Secondary Structure Determination
For 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide, the analysis provides quantitative assessment of conformational preferences under various solution conditions [31] [36]. The presence of aromatic residues may contribute additional signals in the near-ultraviolet region (250-320 nanometers), reflecting tertiary structure interactions and aromatic amino acid environments [39] [40].
Comparative Analysis and Structure-Activity Relationships
Circular Dichroism enables systematic comparison of structural analogs to establish structure-activity relationships [31] [37]. For the endomorphin-2 analog series, including 2',6'-dimethyltyrosine-proline-2',4',6'-trimethylphenylalanine-phenylalanine amide, comparative studies reveal how specific amino acid modifications influence conformational preferences and biological activity [3] [13]. The technique provides quantitative metrics for assessing structural similarity between peptide variants [39].